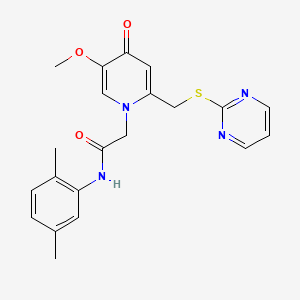

N-(4-(3,4-二甲苯基)噻唑-2-基)-4-(乙磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Microwave-Assisted Facile Synthesis

The study presented in paper focuses on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation. The structures were confirmed through various spectroscopic methods, and the compounds were evaluated for anticancer activity against several human cancer cell lines. The most promising compounds exhibited GI50 values comparable to the standard drug Adriamycin. Additionally, molecular docking and ADMET studies suggested good oral drug-like behavior.

Determination of Alcohols and Amines

Paper does not directly relate to the synthesis or analysis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide but discusses the derivatization of alcohols and amines for fluorescence detection. The paper evaluates the reactivity of enantiomers of a derivatization agent with various functional groups, optimizing reaction conditions for maximum yield.

Synthesis and Biological Evaluation

In paper , a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone. These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential for further medicinal chemistry applications.

Inhibitors of Stearoyl-CoA Desaturase-1

Paper reports on the optimization of benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). The compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide showed potent inhibitory activity and a dose-dependent decrease in plasma desaturation index in mice, indicating its potential as an orally efficacious SCD-1 inhibitor.

Supramolecular Gelators

The research in paper involves the synthesis of N-(thiazol-2-yl)benzamide derivatives and their investigation as supramolecular gelators. The study highlights the role of methyl functionality and non-covalent interactions in gelation behavior. Two amides demonstrated gelation behavior, and their crystal structures revealed the presence of π-π interactions and cyclic N–H⋯N and S⋯O interactions.

Cardiac Electrophysiological Activity

Paper describes the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, which showed potency as class III agents in cardiac electrophysiological assays. One compound, in particular, demonstrated in vivo efficacy in models of reentrant arrhythmias.

Anti-inflammatory Drugs

In paper , four N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline were synthesized and evaluated for anti-inflammatory activity. Two of the compounds showed anti-inflammatory activity without adverse effects on myocardial function, as confirmed by spectroscopic methods and X-ray crystallography.

Molecular Docking Studies

Paper reports the synthesis of a 1,3,4-thiadiazole derivative and its evaluation as a potential inhibitor of dihydrofolate reductase (DHFR). The compound showed promise as a DHFR inhibitor, surpassing several known analogues in molecular docking studies.

Antifungal Activity

The study in paper involved the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and their in vitro antifungal activity evaluation. The compounds exhibited low to moderate antifungal activity.

Antimicrobial Evaluation

Finally, paper discusses the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives and their antimicrobial activity. The study found that derivatives with electron-donating groups showed better antimicrobial activity, with hydroxy and amino substituted derivatives being the most active.

科学研究应用

抗癌活性

研究表明,与 N-(4-(3,4-二甲苯基)噻唑-2-基)-4-(乙磺酰基)苯甲酰胺在结构上相关的化合物表现出有希望的抗癌特性。例如,取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺对乳腺癌、肺癌、结肠癌和卵巢癌等各种癌细胞系表现出显着的抗癌活性 (Ravinaik 等人,2021)。

心脏电生理活性

与所讨论化合物结构相似的化合物,例如 N-取代咪唑基苯甲酰胺,已在体外心脏电生理分析中显示出效力。发现这些化合物对折返性心律失常模型有效,表明它们作为选择性 III 类药物的潜力 (Morgan 等人,1990)。

抗菌和抗真菌活性

多项研究表明,与 N-(4-(3,4-二甲苯基)噻唑-2-基)-4-(乙磺酰基)苯甲酰胺相关的化合物的抗菌和抗真菌功效。例如,N-(2-(4-氯苯基)-4-氧代噻唑烷-3-基苯甲酰胺衍生物对各种细菌和真菌物种表现出显着的活性 (Chawla,2016)。

抗炎和心肌功能

2-氨基噻唑和 2-氨基-2-噻唑啉与苯甲酰胺结构偶联的衍生物的研究揭示了抗炎特性。一些化合物在不影响心肌功能的情况下显示出在浓度范围内的有效性 (Lynch 等人,2006)。

抗氧化活性

对结构与所讨论化合物相似的 4,5-二氢-1,3,4-恶二唑-2-硫酮衍生物的研究显示出有效的抗氧化活性。这些化合物对金黄色葡萄球菌等细菌菌株有效 (Karanth 等人,2019)。

属性

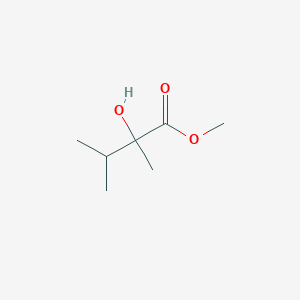

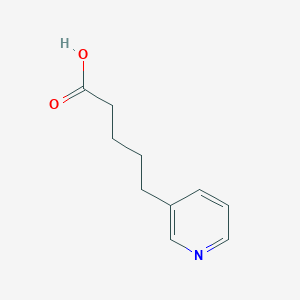

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)17-9-7-15(8-10-17)19(23)22-20-21-18(12-26-20)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASMZMUVUVEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)

![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)